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Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-tert-butyl-1,3-thiazole,

a heterocyclic building block of significant interest in medicinal and agricultural chemistry. We

will delve into its core physicochemical properties, spectroscopic signatures, chemical

reactivity, and established synthetic protocols. This document is intended for researchers,

chemists, and drug development professionals who utilize heterocyclic intermediates for the

design and synthesis of novel bioactive compounds. The strategic placement of a reactive

bromine atom at the 2-position and a bulky, lipophilic tert-butyl group at the 4-position makes

this molecule a versatile synthon for creating complex, stable, and selective thiazole-based

structures.[1]

Introduction: The Significance of the Thiazole
Scaffold
The 1,3-thiazole ring is a privileged heterocyclic motif frequently encountered in a wide array of

biologically active compounds, including pharmaceuticals and natural products.[2][3] Its unique

electronic properties and ability to engage in hydrogen bonding and other non-covalent
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interactions have made it a cornerstone in drug discovery.[4] Thiazole derivatives have

demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial,

and anti-inflammatory properties.[5][6]

The functionalization of the thiazole core allows for the fine-tuning of a molecule's steric and

electronic profile, which in turn modulates its pharmacokinetic and pharmacodynamic

properties. 2-Bromo-4-tert-butyl-1,3-thiazole emerges as a particularly valuable intermediate.

The tert-butyl group at the C4 position enhances lipophilicity, which can improve cell membrane

permeability and interaction with hydrophobic pockets of target proteins.[5] Simultaneously, the

bromine atom at the C2 position serves as a versatile chemical handle for introducing further

molecular diversity through reactions such as cross-coupling and lithiation.[7][8]

Molecular Identity and Structure
2-Bromo-4-tert-butyl-1,3-thiazole is identified by the CAS Number 873075-54-8.[9] Its

structure consists of a five-membered thiazole ring substituted with a bromine atom at position

2 and a tert-butyl group at position 4.

Caption: Molecular structure of 2-Bromo-4-tert-butyl-1,3-thiazole.

Physicochemical Properties
The key physicochemical properties of 2-Bromo-4-tert-butyl-1,3-thiazole are summarized in

the table below. This data is critical for handling, storage, and experimental design.
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Property Value Reference

CAS Number 873075-54-8 [1][9]

Molecular Formula C₇H₁₀BrNS [9][10]

Molecular Weight 220.13 g/mol [1][9]

Typical Purity ≥95% [1][9]

Physical Form Liquid [11] (by analogy)

Storage Conditions
Room temperature, inert

atmosphere
[1][12]

InChI Key
ILKZEOZQPGBUCV-

UHFFFAOYSA-N
[10]

Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Bromo-4-tert-
butyl-1,3-thiazole. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Two

key signals should be present:

A singlet integrating to 9 protons, located in the upfield region (typically δ 1.3-1.5 ppm),

corresponding to the magnetically equivalent protons of the tert-butyl group.[13]

A singlet integrating to 1 proton, located further downfield (typically δ 7.0-7.5 ppm),

corresponding to the proton at the C5 position of the thiazole ring.

¹³C NMR: The carbon NMR spectrum should display distinct signals for each unique carbon

environment: the quaternary carbon and methyl carbons of the tert-butyl group, and the three

distinct carbons of the thiazole ring (C2, C4, and C5).

Mass Spectrometry (MS)
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The mass spectrum provides definitive confirmation of the molecular weight and elemental

composition. A key diagnostic feature is the isotopic signature of bromine.

Molecular Ion Peak (M⁺): Due to the near-equal natural abundance of the ⁷⁹Br (50.7%) and

⁸¹Br (49.3%) isotopes, the mass spectrum will exhibit two molecular ion peaks of almost

equal intensity at m/z values separated by 2 Da (e.g., at 220 and 222 amu).[14] This M/M+2

pattern is characteristic of monobrominated compounds.

Fragmentation: A prominent fragment is often observed corresponding to the loss of the

bromine atom. The most stable fragment is typically the tert-butyl cation ([C₄H₉]⁺) at m/z 57.

[14]

Chemical Properties and Reactivity
Stability and Storage
2-Bromo-4-tert-butyl-1,3-thiazole is a stable compound under standard laboratory conditions.

For long-term storage, it is recommended to keep it at room temperature under an inert

atmosphere to prevent potential degradation.[1][11][12]

Key Reactions
The reactivity of this molecule is dominated by the C-Br bond at the electron-deficient 2-

position of the thiazole ring.

Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group in

various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and

Sonogashira couplings.[8] This allows for the straightforward introduction of aryl, heteroaryl,

alkyl, or alkynyl substituents at the 2-position, providing a powerful tool for library synthesis

in drug discovery programs.

Lithiation and Metal-Halogen Exchange: The C2-proton of a thiazole is acidic, but the

presence of the bromine atom allows for facile metal-halogen exchange. Treatment with

strong organolithium bases (like n-BuLi or t-BuLi) at low temperatures can generate a 2-

lithiated thiazole intermediate.[7] This potent nucleophile can then be quenched with a wide

range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.docbrown.info/page06/spectra2/2-bromo-2-methylpropane-ms.htm
https://www.docbrown.info/page06/spectra2/2-bromo-2-methylpropane-ms.htm
https://www.benchchem.com/product/b1437994?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/thiazole-derivatives/154184-2-bromo-4-tert-butyl-13-thiazole.html
https://www.sigmaaldrich.com/HK/zh/product/ambeedinc/ambh2d6f6d62?context=bbe
https://www.myskinrecipes.com/shop/th/thiazole-derivatives/154184-2-bromo-4-tert-butyl-13-thiazole.html
https://www.nbinno.com/article/pharmaceutical-intermediates/exploring-the-applications-of-thiazole-derivatives-in-medicinal-chemistry-on
https://www.researchgate.net/publication/323154686_Lithiation_of_2-bromo-4-13-dioxolan-2-yl-13-thiazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1437994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


groups. This strategy provides a complementary approach to cross-coupling for

functionalizing the C2 position.

Synthesis and Purification
A robust and common method for synthesizing the thiazole core is the Hantzsch thiazole

synthesis.[15] The target compound, 2-Bromo-4-tert-butyl-1,3-thiazole, can be prepared via a

multi-step sequence starting from commercially available materials.
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Step 1: Hantzsch Thiazole Synthesis

Step 2: Sandmeyer-type Bromination

Step 3: Purification

1-Bromo-3,3-dimethyl-2-butanone + Thiourea

Cyclocondensation in Ethanol (Reflux)

Intermediate: 2-Amino-4-tert-butylthiazole

Diazotization (NaNO₂, HBr/H₂O, 0-5°C)

Copper(I) Bromide (CuBr) catalyzed bromination

Workup (Extraction with Ethyl Acetate)

Crude Product

Purification (Silica Gel Column Chromatography)

Final Product: 2-Bromo-4-tert-butyl-1,3-thiazole

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 2-Bromo-4-tert-butyl-1,3-thiazole.
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Experimental Protocol: Synthesis of 2-Amino-4-tert-
butylthiazole (Intermediate)

Reagents: 1-bromo-3,3-dimethyl-2-butanone, thiourea, ethanol.

Procedure: a. To a solution of thiourea (1.2 equivalents) in absolute ethanol, add 1-bromo-

3,3-dimethyl-2-butanone (1.0 equivalent) dropwise at room temperature. b. Causality: The

Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[5][15] Ethanol

is a common solvent that facilitates the dissolution of both reactants. c. Heat the reaction

mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer

Chromatography (TLC). d. Causality: Refluxing provides the necessary activation energy for

the cyclocondensation reaction to proceed to completion. e. After cooling to room

temperature, concentrate the mixture under reduced pressure. f. Neutralize the residue with

a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl

acetate. g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and

evaporate the solvent to yield the crude 2-amino-4-tert-butylthiazole, which can be purified

by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 2-Bromo-4-tert-
butyl-1,3-thiazole

Reagents: 2-Amino-4-tert-butylthiazole, sodium nitrite (NaNO₂), hydrobromic acid (HBr),

copper(I) bromide (CuBr).

Procedure: a. Suspend 2-amino-4-tert-butylthiazole (1.0 equivalent) in an aqueous solution

of HBr (approx. 48%) and cool the mixture to 0-5°C in an ice bath. b. Causality: This step

protonates the amino group, preparing it for diazotization. Low temperature is critical to

prevent the premature decomposition of the unstable diazonium salt. c. Add a pre-cooled

aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the internal

temperature below 5°C. Stir for 30 minutes. d. Causality: The reaction between the amine

and nitrous acid (formed in situ from NaNO₂ and HBr) generates the diazonium salt

intermediate. e. In a separate flask, dissolve CuBr (1.2 equivalents) in HBr and add this

solution to the cold diazonium salt mixture.[2][3] f. Causality: This is a Sandmeyer-type

reaction, where the copper(I) catalyst facilitates the replacement of the diazonium group with

a bromide ion. g. Allow the reaction to warm to room temperature and then heat gently (e.g.,
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to 60°C) until nitrogen gas evolution ceases. h. Cool the mixture, extract the product with a

suitable organic solvent (e.g., dichloromethane or ethyl acetate), and wash the organic layer

with water and brine. i. Dry the organic phase, concentrate, and purify the crude product by

silica gel column chromatography to obtain pure 2-Bromo-4-tert-butyl-1,3-thiazole.

Applications in Research and Development
2-Bromo-4-tert-butyl-1,3-thiazole is not typically an end-product but rather a crucial building

block for constructing more complex molecules.[1]

Pharmaceuticals: It is used in the synthesis of novel compounds targeting a range of

therapeutic areas. The thiazole core combined with the lipophilic tert-butyl group can be

elaborated via the bromo-substituent to create libraries of potential drug candidates for

screening.[1][5]

Agrochemicals: This intermediate is employed in the development of new fungicides and

herbicides.[1][12] The thiazole moiety is known to contribute to the bioactivity of these

agents, and substitutions at the 2- and 4-positions allow for the optimization of potency,

selectivity, and stability.[1][12]

Materials Science: Brominated thiazoles can also be used in the synthesis of specialty dyes

and optical brighteners, where the heterocyclic structure contributes to desired photophysical

properties.[1]

Conclusion
2-Bromo-4-tert-butyl-1,3-thiazole is a high-value synthetic intermediate with a well-defined

physicochemical and spectroscopic profile. Its strategic combination of a lipophilic tert-butyl

group and a synthetically versatile bromine atom makes it an indispensable tool for chemists in

the pharmaceutical and agrochemical industries. A thorough understanding of its properties,

reactivity, and synthesis, as detailed in this guide, is essential for its effective application in the

rapid and logical development of novel, high-value chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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